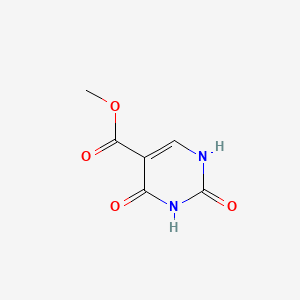

Methyl 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 5395-36-8) is a dihydropyrimidinone derivative with a methyl ester group at the 5-position. Its structure features a tetrahydropyrimidine core with two ketone groups at positions 2 and 4, contributing to hydrogen-bonding interactions critical for molecular recognition in enzymatic targets .

Properties

IUPAC Name |

methyl 2,4-dioxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-12-5(10)3-2-7-6(11)8-4(3)9/h2H,1H3,(H2,7,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFWHIMRFZBBFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326588 | |

| Record name | Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42821-92-1 | |

| Record name | Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be synthesized through a multi-step process involving the condensation of urea with ethyl acetoacetate in the presence of an acid catalyst. The reaction typically proceeds as follows:

Condensation Reaction: Urea reacts with ethyl acetoacetate under acidic conditions to form the intermediate compound.

Cyclization: The intermediate undergoes cyclization to form the pyrimidine ring.

Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:

Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed to completion. The product is then purified through crystallization or distillation.

Continuous Flow Reactors: In continuous flow reactors, the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control of reaction conditions and higher efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxo groups.

Reduction: Hydroxy derivatives with reduced functional groups.

Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Methyl 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.

Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings.

Biological Research: It serves as a precursor for the synthesis of biologically active molecules used in biochemical studies.

Mechanism of Action

The mechanism of action of Methyl 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as cAMP-phosphodiesterase, and modulate biochemical pathways, including the inhibition of platelet aggregation and enhancement of prostacyclin synthesis. These actions contribute to its potential therapeutic effects in various medical conditions.

Comparison with Similar Compounds

Ethyl Ester Analog: Ethyl 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Structural Difference : Replacement of the methyl ester (C₇H₈N₂O₄) with an ethyl ester (C₇H₈N₂O₄) increases molecular weight from 184.15 to 184.15 (unchanged formula but altered alkyl chain) .

- Biological Activity: Ethyl analogs are less commonly reported in TP inhibition studies, but their similar backbone suggests comparable binding modes. Crystallographic studies reveal flattened boat conformations in dihydropyrimidinones, which may influence steric interactions with enzymes .

Fluorophenyl-Substituted Analog: 3-(4-Fluorophenyl)-2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid

- Structural Difference : The methyl ester is replaced by a carboxylic acid, and a 4-fluorophenyl group is introduced at position 3.

- Binding Affinity: This compound exhibited a high binding affinity (-8.7 kcal/mol) in virtual screening against Anopheles gambiae kynurenine formamidase, suggesting enhanced target engagement compared to the methyl ester due to the electron-withdrawing fluorine and polar carboxylic acid group .

Thioxo Derivatives: Ethyl 4-(4-Cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Structural Difference : Replacement of a ketone (C=O) at position 2 with a thioxo (C=S) group.

- Conformational Effects : The thioxo group alters hydrogen-bonding capacity and ring puckering, leading to a flattened boat conformation. This derivative forms 3D networks via N–H⋯S hydrogen bonds, which may enhance stability but reduce solubility .

- Biological Relevance : Thioxo analogs are explored for calcium channel blocking and antibacterial activities, diverging from the TP inhibition focus of the parent compound .

Bromophenyl-Substituted Analogs: Methyl 4-(4-Bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methoxyphenyl Analogs: 3-(4-Methoxyphenyl)-2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid

- However, the carboxylic acid group increases polarity, which may limit membrane permeability compared to ester derivatives .

Key Data Tables

Table 2: Physicochemical Properties

| Compound | Molecular Weight | Solubility (Predicted) | Hydrogen Bond Donors/Acceptors |

|---|---|---|---|

| Methyl 2,4-dioxo-5-carboxylate | 184.15 | Moderate | 2 donors, 4 acceptors |

| Ethyl 2,4-dioxo-5-carboxylate | 198.18 | Moderate | 2 donors, 4 acceptors |

| 3-(4-Fluorophenyl)-5-carboxylic acid | 262.22 | Low | 3 donors, 5 acceptors |

| 3-(4-Methoxyphenyl)-5-carboxylic acid | 262.22 | Low | 3 donors, 5 acceptors |

Discussion of Substituent Effects

- Electron-Withdrawing Groups (e.g., Br, F) : Enhance binding to enzymes like TP by stabilizing charge-transfer interactions but may increase cytotoxicity .

- Ester vs. Carboxylic Acid : Methyl/ethyl esters improve lipophilicity and bioavailability, whereas carboxylic acids enhance polar interactions but reduce cell permeability .

- Thioxo vs.

Biological Activity

Methyl 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 42821-92-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : C6H6N2O4

- Molecular Weight : 174.12 g/mol

- IUPAC Name : this compound

- InChI Key : HUEHCDQZTHOZAN-UHFFFAOYSA-N

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with various biological targets. Research indicates that it may function as an inhibitor of certain enzymes and receptors involved in disease processes.

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes related to metabolic pathways. For example:

- Dipeptidyl Peptidase IV (DPP-IV) : Inhibition of DPP-IV can enhance insulin signaling and control blood sugar levels. This suggests potential applications in diabetes management.

Antimicrobial Activity

Research indicates that Methyl 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine derivatives exhibit antimicrobial properties. These compounds have been tested against various bacterial strains and fungi.

Case Studies and Research Findings

A notable study evaluated the compound's efficacy in treating sensorineural hearing loss by targeting solute transporter proteins. The findings indicated promising results in enhancing cellular uptake mechanisms which are crucial for therapeutic delivery .

Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.